molecular formula C12H10O4 B14484544 [1,1'-Biphenyl]-2,3',4',5-tetrol CAS No. 63710-11-2

[1,1'-Biphenyl]-2,3',4',5-tetrol

Cat. No.: B14484544
CAS No.: 63710-11-2
M. Wt: 218.20 g/mol
InChI Key: FEJPFUUENACMAI-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,3',4',5-tetrol is a polyhydroxylated biphenyl derivative with hydroxyl (-OH) groups at positions 2, 3', 4', and 5 on the biphenyl backbone. Its molecular formula is C₁₂H₁₀O₄ (molecular weight: 218.20 g/mol), inferred from structurally analogous compounds like [1,1'-Biphenyl]-3,3',4,4'-tetrol . While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest relevance in materials science, pharmacology, or environmental chemistry.

Properties

CAS No.

63710-11-2

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-(2,5-dihydroxyphenyl)benzene-1,2-diol

InChI

InChI=1S/C12H10O4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6,13-16H

InChI Key

FEJPFUUENACMAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4’,5-tetrol can be achieved through various methods, including:

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4’,5-tetrol typically involves large-scale electrophilic substitution reactions, where biphenyl is treated with reagents like sulfuric acid or nitric acid to introduce hydroxyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Partially hydroxylated biphenyls.

    Substitution: Halogenated or alkylated biphenyls.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-2,3’,4’,5-tetrol exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[1,1'-Biphenyl]-3,3',4,4'-tetrol

  • Structural Differences: The hydroxyl groups are positioned at 3, 3', 4, 4' instead of 2, 3', 4', 5.
  • Physicochemical Properties : Both isomers share the molecular formula C₁₂H₁₀O₄ , but the 3,3',4,4'-tetrol may exhibit higher melting points due to stronger hydrogen-bonding networks.
  • Applications : Polyhydroxylated biphenyls are studied for antioxidant properties and as precursors in polymer synthesis.

Tetrachlorobiphenyls (e.g., PCB-70)

  • Structural Differences : PCB-70 (C₁₂H₆Cl₄ ; MW 291.99 g/mol) replaces hydroxyl groups with chlorine atoms at 2, 3', 4', 5 positions .
  • Environmental Impact : Chlorination increases hydrophobicity and environmental persistence. PCB-70 is classified as a persistent organic pollutant (POP) due to bioaccumulation and toxicity .
  • Electronic Effects : Chlorine’s electronegativity alters the biphenyl ring’s electron density, reducing reactivity compared to hydroxylated analogs.

Bisphenol A (BPA)

  • Structural Differences : BPA (C₁₅H₁₆O₂ ; MW 228.29 g/mol) features a central propane bridge with hydroxyl groups at 4,4' positions on two phenyl rings .
  • Functional Contrast : BPA’s propane bridge allows conformational flexibility, enhancing its utility as a polymer precursor (e.g., polycarbonates). In contrast, rigid biphenyl tetrols may exhibit stronger intermolecular interactions.
  • Toxicity: BPA is a known endocrine disruptor, whereas hydroxylated biphenyls’ toxicity remains understudied.

Resveratrol

  • Structural Differences : Resveratrol (C₁₄H₁₂O₃ ; MW 228.25 g/mol) is a stilbene derivative with hydroxyl groups at 3,5,4' positions .
  • Biological Activity: Resveratrol’s conjugated double bond system enables antioxidant and anti-inflammatory properties. Biphenyl tetrols lack this conjugation but may exhibit similar bioactivity due to phenolic groups.

Comparative Data Table

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
[1,1'-Biphenyl]-2,3',4',5-tetrol C₁₂H₁₀O₄ 2,3',4',5 218.20 High polarity, potential antioxidant
[1,1'-Biphenyl]-3,3',4,4'-tetrol C₁₂H₁₀O₄ 3,3',4,4' 218.20 Symmetric H-bonding networks
PCB-70 C₁₂H₆Cl₄ 2,3',4',5 291.99 Environmental persistence
Bisphenol A (BPA) C₁₅H₁₆O₂ 4,4' (diphenylpropane) 228.29 Polymer precursor, endocrine disruptor
Resveratrol C₁₄H₁₂O₃ 3,5,4' (stilbene) 228.25 Antioxidant, anti-inflammatory

Key Research Findings

Substituent Position Effects : Ortho-substituted hydroxyl groups (as in [1,1'-Biphenyl]-2,3',4',5-tetrol) may reduce symmetry compared to para-substituted analogs, impacting solubility and crystallinity.

Environmental Relevance : Chlorinated biphenyls like PCB-70 highlight the trade-off between functional group electronegativity and environmental risk .

Biological Potential: Hydroxylated biphenyls share phenolic functionalities with Resveratrol, suggesting unexplored antioxidant applications .

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